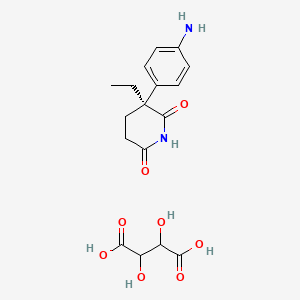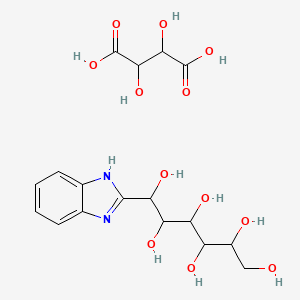
(R,S)-Nornicotine Bitartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-Nornicotine Bitartrate is a chemical compound derived from nornicotine, an alkaloid found in tobacco It is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of nornicotine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Nornicotine Bitartrate typically involves the extraction of nornicotine from tobacco followed by its reaction with tartaric acid to form the bitartrate salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Large-scale extraction of nornicotine from tobacco leaves
Purification: Purification of nornicotine to remove impurities
Reaction: Reaction with tartaric acid in large reactors
Crystallization: Crystallization of the bitartrate salt for further use
Analyse Des Réactions Chimiques
Types of Reactions: (R,S)-Nornicotine Bitartrate undergoes various chemical reactions, including:
Oxidation: Conversion to nornicotine N-oxide using oxidizing agents like hydrogen peroxide
Reduction: Reduction to dihydronornicotine using reducing agents such as lithium aluminum hydride
Substitution: N-alkylation reactions to form N-substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Lithium aluminum hydride, anhydrous ether, reflux
Substitution: Alkyl halides, base (e.g., sodium hydride), solvent (e.g., DMF), room temperature
Major Products:
Oxidation: Nornicotine N-oxide
Reduction: Dihydronornicotine
Substitution: N-alkylated nornicotine derivatives
Applications De Recherche Scientifique
(R,S)-Nornicotine Bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various alkaloid derivatives
Biology: Studied for its effects on nicotinic acetylcholine receptors
Medicine: Investigated for its potential use in smoking cessation therapies
Industry: Utilized in the production of nicotine replacement products
Mécanisme D'action
The mechanism of action of (R,S)-Nornicotine Bitartrate involves its interaction with nicotinic acetylcholine receptors in the nervous system. It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This interaction leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine.
Comparaison Avec Des Composés Similaires
Nicotine: The primary alkaloid in tobacco, structurally similar to nornicotine
Anabasine: Another tobacco alkaloid with similar pharmacological properties
Cotinine: A metabolite of nicotine, used as a biomarker for nicotine exposure
Comparison:
Uniqueness: (R,S)-Nornicotine Bitartrate is unique due to its racemic nature, containing both R and S enantiomers, which may result in different pharmacological effects compared to its individual enantiomers.
Pharmacological Properties: While nicotine is more potent in its effects on nicotinic receptors, this compound offers a different profile of receptor interaction, making it valuable for specific research applications.
Propriétés
Numéro CAS |
7249-98-1 |
|---|---|
Formule moléculaire |
C17H24N2O12 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
AZPBYZSNKVOUQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)


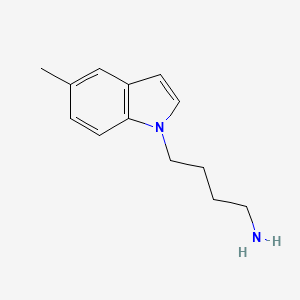
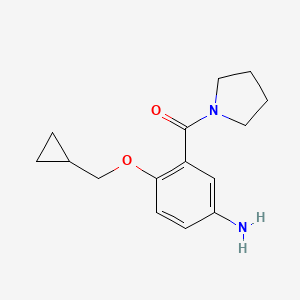
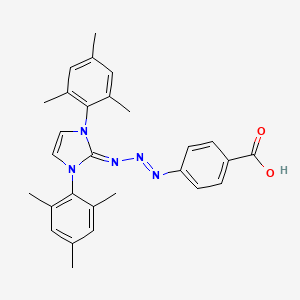
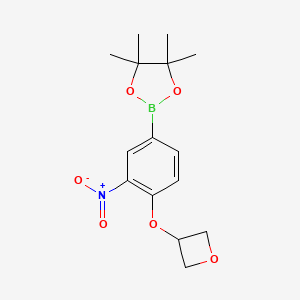

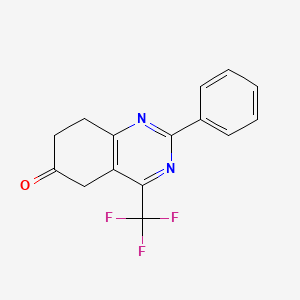
![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)
![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
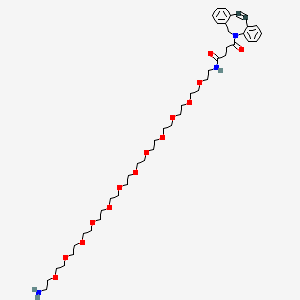
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
